Technical Guide: 2-Carbamoylpyridine-3-carboxylic acid (CAS: 5860-70-8)
Technical Guide: 2-Carbamoylpyridine-3-carboxylic acid (CAS: 5860-70-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carbamoylpyridine-3-carboxylic acid, also known as 2-(aminocarbonyl)nicotinic acid, is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a carboxylic acid and a carboxamide functional group on a pyridine ring, makes it an interesting scaffold for the synthesis of various biologically active molecules. This document provides a comprehensive overview of the available technical data for this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Carbamoylpyridine-3-carboxylic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 5860-70-8 | [1] |
| Molecular Formula | C₇H₆N₂O₃ | [1][2] |
| Molecular Weight | 166.13 g/mol | [1] |
| IUPAC Name | 2-carbamoylpyridine-3-carboxylic acid | [1] |
| Synonyms | 2-(Aminocarbonyl)nicotinic acid, 2-Carbamylnicotinic acid | [1] |
| Melting Point | 148-158 °C | |
| SMILES | C1=CC(=C(N=C1)C(=O)N)C(=O)O | [1] |
Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios (m/z).
| Adduct | Predicted m/z |
| [M+H]⁺ | 167.04512 |
| [M+Na]⁺ | 189.02706 |
| [M-H]⁻ | 165.03056 |
| [M+NH₄]⁺ | 184.07166 |
| [M+K]⁺ | 205.00100 |
M represents the parent molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR spectra for 2-Carbamoylpyridine-3-carboxylic acid are not available in the cited literature. However, based on the general principles of NMR spectroscopy for carboxylic acids and amides, the following characteristic signals can be anticipated[3][4]:
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¹H NMR:
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A broad singlet for the carboxylic acid proton (–COOH) typically appears in the downfield region (around 10-13 ppm).
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Signals for the amide protons (–CONH₂) would likely appear as broad singlets.
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Aromatic protons on the pyridine ring would be observed in the aromatic region (typically 7-9 ppm).
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-
¹³C NMR:
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The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.
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The carbonyl carbon of the amide group would also appear in a similar downfield region.
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Carbons of the pyridine ring would be found in the aromatic region (approximately 120-150 ppm).
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Infrared (IR) Spectroscopy
An experimental IR spectrum for this specific compound is not available. The expected characteristic absorption bands for the functional groups present in 2-Carbamoylpyridine-3-carboxylic acid are as follows[5]:
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O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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N-H stretch (Amide): Typically observed in the range of 3100-3500 cm⁻¹.
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C=O stretch (Carboxylic Acid and Amide): Strong absorptions expected between 1650-1760 cm⁻¹. The two carbonyl groups may result in distinct or overlapping peaks.
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C-N stretch (Amide): Expected in the region of 1250-1350 cm⁻¹.
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C-O stretch (Carboxylic Acid): Typically found between 1210-1320 cm⁻¹.
Synthesis
A detailed, validated experimental protocol for the synthesis of 2-Carbamoylpyridine-3-carboxylic acid is not explicitly described in the available literature. However, a general method for the preparation of 2-carbamoyl nicotinic acids has been reported. The following is a generalized protocol based on the reaction of 2,3-pyridinedicarboxylic anhydride with an amine source.
Generalized Experimental Protocol: Synthesis of 2-Carbamoylpyridine-3-carboxylic acid
Objective: To synthesize 2-Carbamoylpyridine-3-carboxylic acid from 2,3-pyridinedicarboxylic anhydride.
Materials:
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2,3-Pyridinedicarboxylic anhydride
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Ammonia source (e.g., aqueous ammonia)
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An appropriate aprotic solvent (e.g., Toluene, 4-picoline)
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Acetic anhydride (if starting from 2,3-pyridinedicarboxylic acid to form the anhydride in situ)
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Hydrochloric acid (for acidification)
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Sodium bicarbonate (for pH adjustment)
Procedure:
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Anhydride Formation (if necessary): If starting with 2,3-pyridinedicarboxylic acid, it can be converted to the anhydride by reacting with a dehydrating agent like acetic anhydride.
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Reaction with Ammonia: The 2,3-pyridinedicarboxylic anhydride is dissolved in a suitable aprotic solvent. The solution is then treated with an ammonia source. This reaction is typically carried out at a controlled temperature, often below room temperature, to manage the exothermic reaction.
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. The pH of the aqueous layer is adjusted to an acidic pH (e.g., pH 3-4) using hydrochloric acid to precipitate the carboxylic acid product.
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Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Logical Workflow for Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
